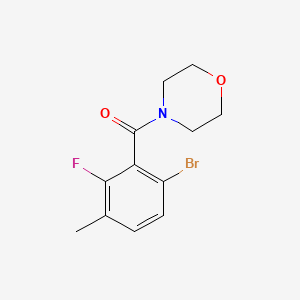
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile: is a versatile morpholine derivative with the molecular formula C13H16N2O and a molecular weight of 216.28 g/mol . This compound is known for its unique blend of reactivity and selectivity, making it a valuable asset in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-Benzyl-6-methylmorpholine-2-carbonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of benzylamine with 2-methyl-2-oxazoline, followed by the introduction of a nitrile group through a suitable reagent. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The process may include steps like purification through recrystallization or chromatography to ensure the final product meets industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzyl group can undergo substitution reactions with different electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of trans-4-Benzyl-6-methylmorpholine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group may play a crucial role in its reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Benzylmorpholine: Lacks the nitrile group, resulting in different reactivity and applications.
6-Methylmorpholine: Lacks the benzyl group, affecting its selectivity and biological activity.
2-Cyanomorpholine: Similar nitrile group but different substitution pattern, leading to distinct properties.
Uniqueness
trans-4-Benzyl-6-methylmorpholine-2-carbonitrile stands out due to its unique combination of a benzyl group, a methyl group, and a nitrile group, providing a distinct set of chemical and biological properties that make it valuable in various fields of research and industry.
Eigenschaften
Molekularformel |
C13H16N2O |
|---|---|
Molekulargewicht |
216.28 g/mol |
IUPAC-Name |
(2R,6S)-4-benzyl-6-methylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C13H16N2O/c1-11-8-15(10-13(7-14)16-11)9-12-5-3-2-4-6-12/h2-6,11,13H,8-10H2,1H3/t11-,13-/m0/s1 |
InChI-Schlüssel |
CFPNZEFGACMFGY-AAEUAGOBSA-N |
Isomerische SMILES |
C[C@H]1CN(C[C@@H](O1)C#N)CC2=CC=CC=C2 |
Kanonische SMILES |
CC1CN(CC(O1)C#N)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


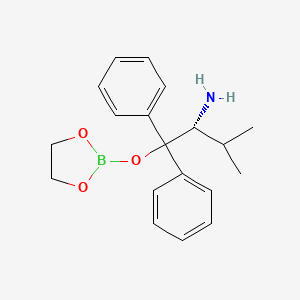
![[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]-phenylmethanone](/img/structure/B14035036.png)
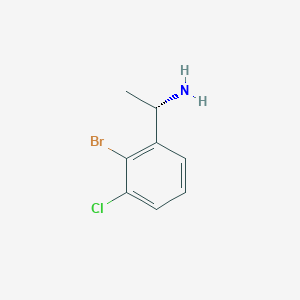

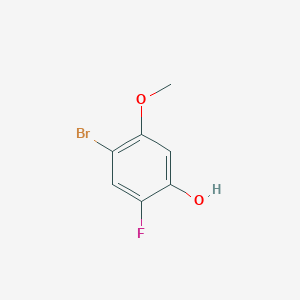
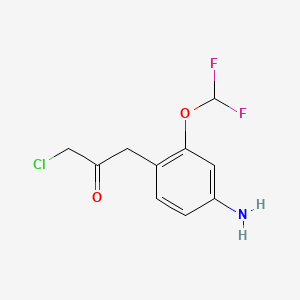
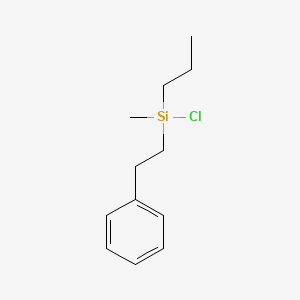
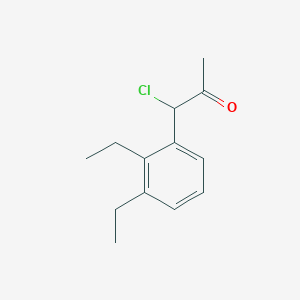
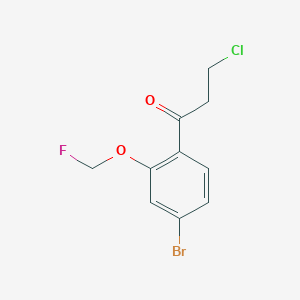
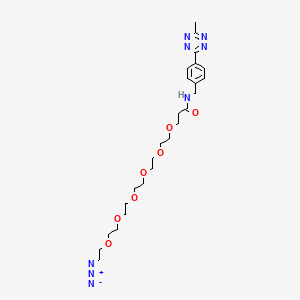

![1-Fluoro-5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl trifluoromethanesulfonate](/img/structure/B14035107.png)
![(2Z)-4-[cyclohexyl(methyl)amino]-4-oxobut-2-enoic acid](/img/structure/B14035126.png)
